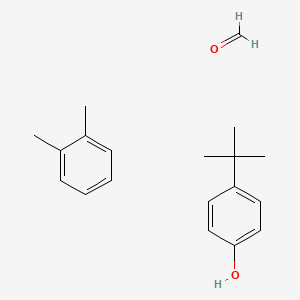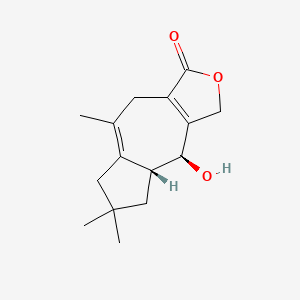
Anhydrolactarorufin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anhydrolactarorufin A is a sesquiterpenoid compound isolated from certain species of the Lactarius genus, particularly Lactarius torminosus and Lactarius trivialis Sesquiterpenoids are a class of terpenes that consist of three isoprene units and are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anhydrolactarorufin A typically involves the extraction from natural sources, such as Lactarius mushrooms. The process includes:
Extraction: Fresh or frozen mushrooms are subjected to solvent extraction using organic solvents like methanol or ethanol.
Characterization: The isolated compound is characterized using spectroscopic methods like IR and NMR spectroscopy to confirm its structure.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification from natural sources.
Analyse Chemischer Reaktionen
Types of Reactions: Anhydrolactarorufin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Anhydrolactarorufin A has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Anhydrolactarorufin A involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by:
Binding to Enzymes: this compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Modulating Signaling Pathways: The compound can influence signaling pathways involved in cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Anhydrolactarorufin A can be compared with other sesquiterpenoids isolated from Lactarius species, such as:
- Lactarorufin A
- Blennin C
- Deconjugated Blennin A
- 15-Hydroxyblennin A
Uniqueness: this compound is unique due to its specific chemical structure and the distinct biological activities it exhibits. While other sesquiterpenoids share some similarities, this compound’s specific interactions with molecular targets set it apart .
Eigenschaften
CAS-Nummer |
58757-92-9 |
|---|---|
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
(8aR,9S)-9-hydroxy-5,7,7-trimethyl-1,4,6,8,8a,9-hexahydroazuleno[5,6-c]furan-3-one |
InChI |
InChI=1S/C15H20O3/c1-8-4-9-12(7-18-14(9)17)13(16)11-6-15(2,3)5-10(8)11/h11,13,16H,4-7H2,1-3H3/t11-,13+/m1/s1 |
InChI-Schlüssel |
NSTRZEDMEPEPFC-YPMHNXCESA-N |
Isomerische SMILES |
CC1=C2CC(C[C@H]2[C@@H](C3=C(C1)C(=O)OC3)O)(C)C |
Kanonische SMILES |
CC1=C2CC(CC2C(C3=C(C1)C(=O)OC3)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)
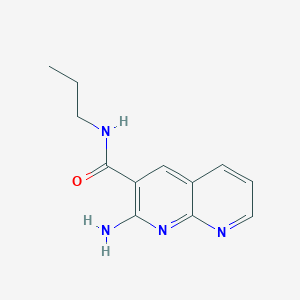

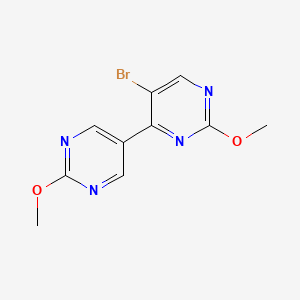
![N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B14614782.png)

![1-[Chloro(ethoxy)phosphoryl]-3-methylbutane](/img/structure/B14614792.png)
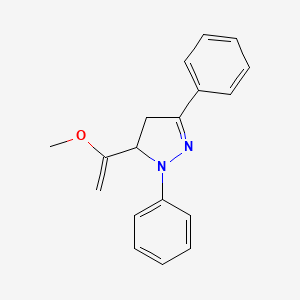
![[1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate](/img/structure/B14614807.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol)](/img/structure/B14614818.png)

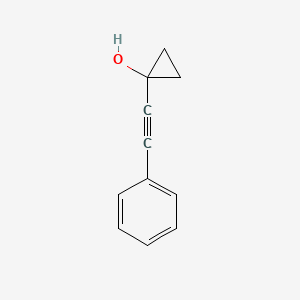
![Benzene, 1-nitro-3,5-bis[(trifluoromethyl)sulfonyl]-](/img/structure/B14614836.png)
